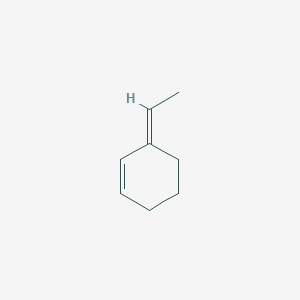
N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential use in cancer prevention and treatment. Sulindac was first synthesized in 1965 and was approved by the US Food and Drug Administration (FDA) in 1978 for the treatment of rheumatoid arthritis and osteoarthritis.
作用機序
Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that promote inflammation and pain. Sulindac is a nonselective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. However, N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide has been shown to have a higher affinity for COX-2 than COX-1, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anticancer effects, N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide has been shown to have other biochemical and physiological effects. Studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Sulindac has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
実験室実験の利点と制限
Sulindac has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other anticancer drugs. Sulindac has also been shown to have low toxicity in animal studies. However, N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide has several limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Sulindac also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide. One area of research is the development of novel N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide derivatives with improved anticancer activity and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide treatment. Additionally, there is a need for clinical trials to determine the optimal dose and duration of N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide treatment for cancer prevention and treatment.
合成法
Sulindac can be synthesized through a multistep process starting from 2,4-dimethylphenol and 4-methylbenzenesulfonyl chloride. The first step involves the formation of an intermediate, which is then reacted with 2-hydroxy-4,5-dimethylbenzoyl chloride to yield N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide.
科学的研究の応用
Sulindac has been extensively studied for its potential use in cancer prevention and treatment. Studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide can inhibit the growth of various cancer cell lines, including colon, breast, lung, and prostate cancer cells. Sulindac has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
特性
分子式 |
C15H17NO3S |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-10-4-6-13(7-5-10)20(18,19)16-14-8-11(2)12(3)9-15(14)17/h4-9,16-17H,1-3H3 |
InChIキー |
ANXJHQPAJDVVCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)C)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)








![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)

![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)
